N-(benzo[d]thiazol-5-yl)furan-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c15-12(10-2-1-5-16-10)14-8-3-4-11-9(6-8)13-7-17-11/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXBIXMPTSXYSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2-amino-benzothiazole. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with 2-amino-benzothiazole to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities, particularly in the following areas:
Antifungal Activity
Research has shown that N-(benzo[d]thiazol-5-yl)furan-2-carboxamide demonstrates significant antifungal properties against plant pathogens such as Rhizoctonia solani and Botrytis cinerea. These findings suggest potential applications as a fungicide in agricultural settings .
Anticancer Activity
Studies indicate that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, benzothiazole derivatives have shown IC50 values ranging from 1 to 5 µM against HepG2 and MCF-7 cell lines, indicating potent anticancer activity .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | TBD | TBD | |
| Benzothiazole Derivative A | MCF-7 | 1.54 | |
| Benzothiazole Derivative B | HCT116 | 2.38 |
Agrochemicals
The antifungal properties of this compound make it a candidate for developing new agrochemicals. Its ability to inhibit the growth of plant pathogenic fungi positions it as a potential agent for crop protection .
Materials Science
This compound may also be utilized in the development of new materials with specific electronic or optical properties. The unique combination of the benzothiazole and furan moieties can lead to innovative applications in polymer science and nanotechnology .
Case Studies
Several studies have investigated the biological activities of this compound:
- Antifungal Efficacy : In a study examining its antifungal properties, this compound was effective against multiple strains of Rhizoctonia solani, demonstrating its potential as an agricultural fungicide .
- Cytotoxicity Assessment : A comparative study on related compounds indicated that those with similar structural features exhibited significant cytotoxicity against cancer cell lines such as HepG2 and MCF-7, reinforcing the potential therapeutic applications of this compound .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)furan-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Thiophene vs. Furan Analogues
- N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide ():
- Structural Difference : Replaces furan with a thiophene ring and introduces a trifluoromethyl group.
- Impact : Thiophene's larger atomic radius and sulfur atom may enhance lipophilicity and metabolic stability. The electron-withdrawing CF₃ group could improve binding to hydrophobic pockets in targets.
- Synthesis : Uses HATU/DIPEA-mediated coupling, yielding 0.18 g (24% after purification) .
Naphthofuran Derivatives
Substituent Effects on Bioactivity
Electron-Withdrawing Groups
- N-(Benzo[d]thiazol-2-yl)-5-bromo-3-chloro-2-hydroxybenzenesulfonamide (): Structural Difference: Sulfonamide instead of carboxamide, with bromo, chloro, and hydroxy substituents. The sulfonamide group may alter solubility and target selectivity compared to carboxamides .
Methyl and Cyclopropane Modifications
Functional Group Replacements
Carbohydrazide vs. Carboxamide
- N-(5-Ethylamino-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide (): Structural Difference: Replaces carboxamide with carbohydrazide and introduces nitro groups. Hydrazide functionality may alter hydrogen-bonding capabilities .
Triazole-Based Analogues
- N-(Thiazol-5-yl)-1H-1,2,4-triazole-3-carboxamide ():
- Structural Difference : Triazole replaces benzothiazole.
- Impact : Triazole’s smaller size and additional nitrogen atoms may improve solubility but reduce aromatic interactions. Binding energy (-17.02 kcal/mol) was lower than nicotinic acid in GPR109A studies .
Biological Activity
N-(benzo[d]thiazol-5-yl)furan-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound consists of a benzothiazole moiety linked to a furan carboxamide group. The unique combination of these two rings contributes to its diverse biological properties. The compound can be synthesized through the reaction of furan-2-carboxylic acid with 2-amino-benzothiazole under reflux conditions, typically using dehydrating agents like thionyl chloride or phosphorus oxychloride.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, inhibiting various enzymes and receptors. The benzothiazole component is known for its ability to modulate enzyme activity, while the furan ring may enhance binding affinity and specificity .
Antifungal Activity
Research indicates that this compound exhibits significant antifungal properties against plant pathogens such as Rhizoctonia solani and Botrytis cinerea . These findings suggest its potential application in agricultural settings as a fungicide.
Anticancer Activity
Several studies have explored the anticancer potential of compounds structurally related to this compound. For instance, thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 and MCF-7. The IC50 values for these compounds often range from 1 to 5 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 | TBD | |
| Benzothiazole Derivative A | MCF-7 | 1.54 | |
| Benzothiazole Derivative B | HCT116 | 2.38 |
Antimicrobial Activity
Compounds similar to this compound have also shown promising antibacterial activity. For example, certain benzothiazole derivatives were reported to be more effective than reference drugs such as ampicillin against various bacterial strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its chemical structure. The presence of electron-donating groups on the benzothiazole ring has been correlated with increased cytotoxicity against cancer cells. Additionally, the spatial arrangement of functional groups plays a crucial role in enhancing the compound's binding affinity to target proteins .
Case Studies
- Anticancer Studies : In a study examining new thiazole-integrated compounds, certain derivatives exhibited IC50 values less than those of doxorubicin against human glioblastoma U251 cells, suggesting that structural modifications can lead to enhanced anticancer efficacy .
- Fungal Inhibition : A series of experiments demonstrated that this compound significantly inhibited the growth of plant pathogenic fungi, showcasing its potential as an agricultural fungicide.
Q & A
Basic: What are the common synthetic routes for preparing N-(benzo[d]thiazol-5-yl)furan-2-carboxamide derivatives?
The synthesis typically involves coupling reactions between furan-2-carboxylic acid derivatives and aminobenzothiazoles. For example, Method B (amide coupling using EDCI/HOBt or DCC/DMAP) is widely employed, as seen in the preparation of nitro-substituted analogs like 5-(3-fluorophenyl)-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (yield: 24–52%). Intermediate synthesis via Method D/E (oxime formation and cyclization) is also critical for introducing substituents on the furan or thiazole rings .
Basic: What spectroscopic techniques are employed to characterize this compound analogs?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm regiochemistry and substituent integration, e.g., distinguishing between furan C-3 and C-5 positions .
- High-Resolution Mass Spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
- Elemental analysis to verify purity (>95%) and stoichiometry .
Advanced: How can density-functional theory (DFT) be applied to study the electronic properties of this compound?
DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can predict molecular orbitals, HOMO-LUMO gaps, and electrostatic potentials. For example, Becke’s 1993 functional (combining gradient corrections and exact exchange) achieved <2.4 kcal/mol deviation in atomization energies, enabling accurate thermochemical analysis of heterocyclic systems . Basis sets like 6-31G* are recommended for sulfur- and nitrogen-containing moieties .
Advanced: What crystallographic strategies are recommended for resolving the three-dimensional structure of this compound complexes?
- Data collection : Use high-resolution X-ray diffraction (λ = 1.5418 Å) with synchrotron sources for small molecules.
- Structure solution : Employ direct methods in SHELXS or charge-flipping algorithms in SHELXD for phase determination .
- Refinement : Apply SHELXL with anisotropic displacement parameters and Hirshfeld surface analysis to model disorder or solvent molecules .
Advanced: How to analyze discrepancies between computational predictions and experimental data for this compound derivatives?
Systematic errors may arise from:
- Basis set limitations : Use larger basis sets (e.g., def2-TZVP) for sulfur and nitrogen atoms to improve correlation energy estimates .
- Solvent effects : Apply implicit solvent models (e.g., COSMO) to NMR chemical shift calculations if experimental data are from DMSO-d₆ .
- Thermal corrections : Include Gibbs free energy corrections for DFT-predicted reaction energetics .
Advanced: What methodologies are used to evaluate the biological activity of this compound compounds?
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer screening : MTT assays on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Receptor binding studies : Radioligand displacement assays (e.g., α7 nicotinic acetylcholine receptor binding using [³H]-MLA) .
Basic: What purification techniques are effective for this compound derivatives?
- Flash chromatography : Use silica gel (230–400 mesh) with gradients of ethyl acetate/hexane (e.g., 20–50% EA) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystalline products .
- TLC monitoring : Employ UV-active plates (254 nm) and iodine staining to track reaction progress .
Advanced: How to optimize reaction conditions for the acylation of 2-amino-5-substituted benzylthiazoles to form this compound analogs?
- Catalyst selection : DMAP (4-dimethylaminopyridine) accelerates acylation by activating carboxyl groups .
- Solvent choice : Use anhydrous DMF or THF to minimize hydrolysis of active esters .
- Temperature control : Maintain 0–5°C during coupling to suppress side reactions (e.g., ring-opening of thiazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
